molecular formula C7H14Cl2N4O B1402580 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride CAS No. 1361116-26-8

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride

Cat. No.: B1402580
CAS No.: 1361116-26-8
M. Wt: 241.12 g/mol
InChI Key: JSGLFUDRBLHZQF-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride is a synthetic organic compound characterized by a pyrazole ring core substituted with an acetamide group at the 3-position and a 2-aminoethyl moiety at the 2-position.

Properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-6(12)10-7-2-4-9-11(7)5-3-8;;/h2,4H,3,5,8H2,1H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLFUDRBLHZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, an aminoethyl group, and an acetamide moiety. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : The compound may modulate the activity of enzymes, receptors, or other proteins involved in various biochemical pathways.
  • Biochemical Pathways : It influences signal transduction and metabolic pathways, potentially affecting gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, certain derivatives have been tested for their ability to inhibit cancer cell lines in vitro .
  • Anti-inflammatory Effects : The compound is also being investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against strains such as E. coli and Aspergillus niger at specific concentrations.
AnticancerInhibits proliferation in various cancer cell lines; potential as a therapeutic agent.
Anti-inflammatoryPotential to reduce inflammation markers in vitro and in vivo studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Mycobacterium tuberculosis (MTB) and several common pathogens at low concentrations .
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Inflammation Models : In animal models, pyrazole derivatives showed a reduction in inflammatory markers when administered during induced inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Biological Activities

Research has indicated that N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride possesses various biological activities, making it a valuable tool in laboratory settings. Some notable properties include:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, with specific interest in its activity against Gram-positive bacteria .
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, potentially offering insights into new anti-inflammatory therapies .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with early results indicating possible mechanisms of action that warrant further exploration .

Research Applications

The compound serves as a biochemical probe for studying enzyme activities and protein interactions. Its unique structural features allow it to interact with various biological targets, facilitating research in several areas:

  • Enzyme Modulation : this compound can be utilized to investigate enzyme activity modulation, providing insights into biochemical pathways and therapeutic strategies.
  • Protein Binding Studies : The compound's ability to bind with specific proteins makes it useful for understanding protein interactions and developing new drug candidates.
  • Structure-Activity Relationship Studies : The compound can be employed in SAR studies to elucidate the relationship between chemical structure and biological activity, aiding in the design of more effective analogs .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) of 50 µM and 75 µM respectively .
  • Anti-inflammatory Research : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : Investigations into its anticancer properties revealed that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as a lead compound for cancer therapy development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s acetamide moiety and heterocyclic core are shared with other derivatives, but key differences lie in substituents and applications:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Application Notable Features
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride Pyrazole 2-Aminoethyl, acetamide Pharmaceutical (inferred) Dihydrochloride salt improves solubility; amino group enables hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3 348 550A1) Benzothiazole Trifluoromethyl, methoxyphenyl Pharmaceutical (patented) Lipophilic substituents may enhance membrane permeability
Alachlor Substituted phenyl Chloro, methoxymethyl Pesticide Chloro group increases electrophilicity; used as herbicide

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like alachlor, which relies on lipophilic substituents for soil adsorption .
  • Hydrogen Bonding: The amino-ethyl group facilitates hydrogen bonding networks, a feature critical for crystal packing and molecular recognition in pharmaceuticals . Benzothiazole derivatives (e.g., EP 3 348 550A1) may rely on aromatic stacking due to their planar structures .

Research Findings and Implications

  • Patent Landscape : The European patent (EP 3 348 550A1) highlights the therapeutic relevance of acetamide derivatives with heterocyclic cores, suggesting the target compound may occupy a similar niche .
  • Pesticide vs. Pharma Design: Chloroacetamides in pesticides prioritize stability and lipophilicity, while the target compound’s amino group and salt form emphasize bioavailability—a key distinction in application .

Preparation Methods

Pyrazole Core Synthesis

Pyrazole derivatives can be synthesized by cyclocondensation reactions of 1,3-diketones or ketoesters with hydrazine or hydrazine derivatives. For example, 3,5-diphenylpyrazoles are prepared by reacting 1,3-diphenylpropan-1,3-diones with hydrazine dihydrochloride under controlled conditions.

Functionalization at the 3-Position

The 3-position of the pyrazole ring is functionalized as a carboxylic acid or acid chloride intermediate to enable amide bond formation. Conversion of esters to acids is achieved by hydrolysis under acidic or basic conditions, followed by activation with reagents such as thionyl chloride or carbodiimides (e.g., N,N-dicyclohexylcarbodiimide) to form acid chlorides or active esters.

Amide Bond Formation to Introduce the Acetamide Group

The free aminoethyl pyrazole intermediate is coupled with acetic acid derivatives or acyl chlorides to form the N-acetamide moiety. This coupling is typically performed in the presence of:

  • Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), BOP (benzotriazol-N-oxotris(dimethylamino)phosphonium hexafluorophosphate), or T3P (propylphosphonic anhydride).
  • A base such as triethylamine to facilitate amide bond formation.

Formation of the Dihydrochloride Salt

To improve the compound’s stability, solubility, and handling, the free base of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide is converted into its dihydrochloride salt by treatment with hydrochloric acid or HCl in ethanol. This step is often conducted after the final purification and is critical for pharmaceutical applications.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes/Outcome
Pyrazole core synthesis Cyclocondensation 1,3-diketones + hydrazine dihydrochloride Formation of pyrazole scaffold
Ester hydrolysis Hydrolysis Acidic or basic aqueous conditions Conversion to carboxylic acid
Acid activation Formation of acid chloride Thionyl chloride or carbodiimide reagents Activated intermediate for amide coupling
Alkylation N-alkylation N-protected 2-bromoethylamine derivatives + base (e.g., NaH) Mixture of N1/N2 isomers, separated by chromatography
Deprotection/Reduction Hydrazinolysis or reduction Hydrazine, LiAlH4, Raney Ni/H2, or borane-dimethyl sulfide Free 2-aminoethyl group obtained
Amide coupling Amide bond formation Acetic acid derivatives + EDCI/BOP/T3P + base (triethylamine) Formation of N-acetamide group
Salt formation Acid-base reaction HCl in ethanol or aqueous HCl Dihydrochloride salt of target compound

Research Findings and Optimization Insights

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride, and how are reaction conditions optimized?

The compound can be synthesized via carbodiimide-mediated coupling, a common method for acetamide derivatives. For example, 2,4-dichlorophenylacetic acid and 4-aminoantipyrine were coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane with triethylamine as a base . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (e.g., 273 K to prevent side reactions), and stoichiometric ratios. Post-synthesis purification typically employs recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • NMR Spectroscopy : To confirm molecular structure, particularly the pyrazole ring protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Fast Atom Bombardment (FAB-MS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 257.16) .
  • X-ray Crystallography : SHELX software refines hydrogen-bonding patterns (e.g., R22(10) dimers) and dihedral angles between aromatic rings .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/O percentages .

Q. What biochemical interactions are hypothesized for this compound, and how are they experimentally validated?

The chloroacetamide group may act as an enzyme inhibitor by covalently binding to catalytic residues. Pyrazole derivatives are known to interact with biomolecules via hydrogen bonding and van der Waals forces . Validation methods include:

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • 2D NMR (COSY, HSQC) : Identifies coupling networks to distinguish regioisomers or impurities .
  • High-Resolution LC-MS : Detects byproducts (e.g., hydrolysis products) with ppm-level mass accuracy .
  • Twinned Crystallography : SHELXL refinement resolves overlapping peaks in X-ray datasets, particularly for dihydrochloride salts .

Q. What strategies improve synthetic yield and scalability while minimizing side reactions?

  • Design of Experiments (DoE) : Systematically varies parameters (solvent, temperature, catalyst) to identify optimal conditions .
  • Protecting Groups : Temporarily shield the pyrazole amine during coupling to prevent undesired nucleophilic substitution .
  • Flow Chemistry : Enhances reproducibility for large-scale synthesis by maintaining precise reaction control .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystal packing and stability?

The dihydrochloride salt forms strong N–H⋯Cl and O–H⋯Cl hydrogen bonds, creating a stable lattice. Graph set analysis (Bernstein et al., 1995) classifies these interactions as D (donors) and A (acceptors), with motifs like R22(10) dimers observed in related acetamides . SHELXL refinement can model thermal displacement parameters (Ueq) to assess dynamic disorder in the crystal .

Q. What computational methods predict the compound’s reactivity or binding modes in biological systems?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular Docking (AutoDock Vina) : Simulates binding poses with target proteins, guided by hydrogen-bonding and π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride
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N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.